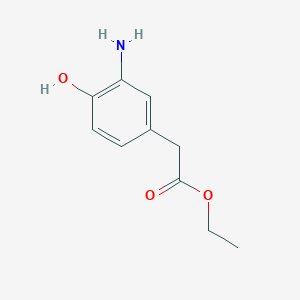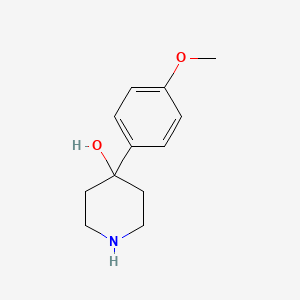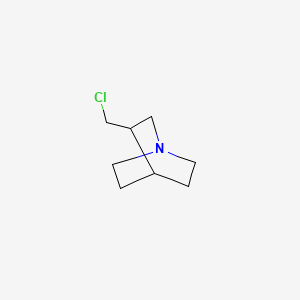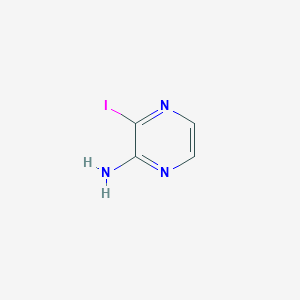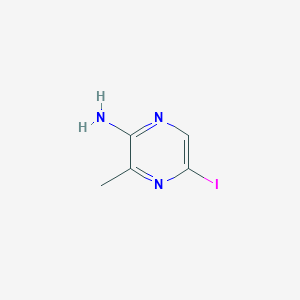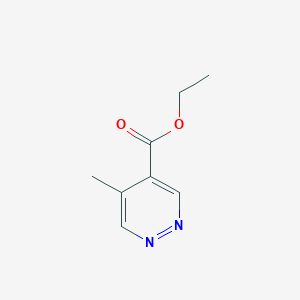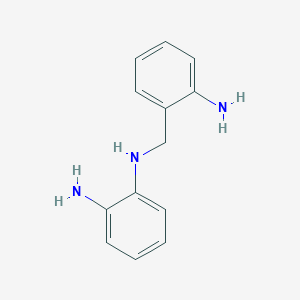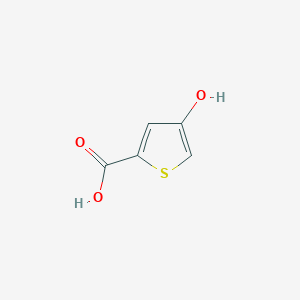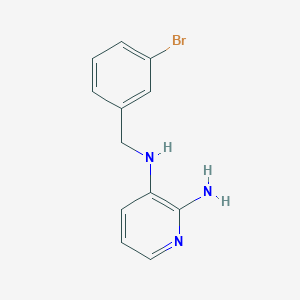
N3-(3-Bromobenzyl)pyridine-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N3-(3-Bromobenzyl)pyridine-2,3-diamine” is a chemical compound with the CAS Number: 934537-52-7 . It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Molecular Structure Analysis
The molecular weight of “N3-(3-Bromobenzyl)pyridine-2,3-diamine” is 278.15 . The molecular formula is C12H12BrN3 . The structure includes a benzene ring linked to a pyridine ring through a carbon-carbon bond .Physical And Chemical Properties Analysis
“N3-(3-Bromobenzyl)pyridine-2,3-diamine” is a light yellow to yellow powder or crystals . It is stored at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry
Research by Chen et al. (2015) investigated the structure-binding ability relationship of pyridine N-oxides derivatives with diamide-based macrocycles. This study is relevant for understanding the binding abilities of similar compounds in supramolecular chemistry, providing insights into how such derivatives can complex with macrocyclic structures. The research highlighted the affinity of pyridine derivatives for diamide-based macrocycles, which is crucial for developing supramolecular assemblies (Mujuan Chen et al., 2015).
Photophysicochemical Properties
Öncül et al. (2021) synthesized and characterized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. Their work delves into the spectroscopic, photophysical, and photochemical properties of these complexes, particularly focusing on their potential applications in photocatalytic activities. This research demonstrates the utility of bromobenzyl-pyridine derivatives in enhancing the photosensitizing abilities of compounds for potential use in photocatalytic processes (Gülen Atiye Öncül et al., 2021).
Crystal Structure and Antifungal Activity
Mu et al. (2015) explored the synthesis, crystal structure, and antifungal activity of a compound related to "N3-(3-Bromobenzyl)pyridine-2,3-diamine". Their research contributes to understanding the structural attributes and biological activities of such compounds, providing a foundation for developing new antifungal agents (Jin-Xia Mu et al., 2015).
Polymer Science
Zhang et al. (2005) focused on the synthesis and characterization of novel polyimides derived from 2,6-Bis(3-aminobenzoyl)pyridine. Their work underscores the importance of pyridine derivatives in the development of materials with enhanced thermal stability and solubility, which are crucial properties for applications in the polymer industry (Shujiang Zhang et al., 2005).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335, indicating potential hazards if swallowed, in contact with skin, eyes, if inhaled, and may cause respiratory irritation . Precautionary statements include P261, P280, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and in case of contact with eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
3-N-[(3-bromophenyl)methyl]pyridine-2,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c13-10-4-1-3-9(7-10)8-16-11-5-2-6-15-12(11)14/h1-7,16H,8H2,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGVQNRLJWKCOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC2=C(N=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583017 |
Source


|
| Record name | N~3~-[(3-Bromophenyl)methyl]pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N3-(3-Bromobenzyl)pyridine-2,3-diamine | |
CAS RN |
934537-52-7 |
Source


|
| Record name | N~3~-[(3-Bromophenyl)methyl]pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


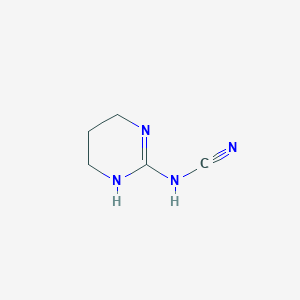
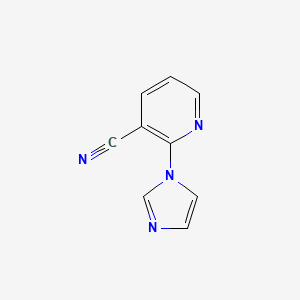
![benzo[d][1,2,3]thiadiazol-5-aMine](/img/structure/B1317220.png)
